5-Fluoro-3-n-pentoxythiophenol
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Overview
Description
5-Fluoro-3-n-pentoxythiophenol is a fluorinated thiophenol derivative. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-n-pentoxythiophenol typically involves the introduction of a fluorine atom into the thiophenol structure. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as a halogen, on the thiophenol ring. This can be achieved using reagents like potassium fluoride or cesium fluoride under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-n-pentoxythiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The fluorinated thiophenol can be reduced to form the corresponding thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiol.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
5-Fluoro-3-n-pentoxythiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-n-pentoxythiophenol involves its interaction with molecular targets through its fluorine atom and thiol group. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, while the thiol group can participate in redox reactions, affecting cellular processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 5-Fluoro-2-thiophenol
- 3-Fluoro-4-n-pentoxythiophenol
- 5-Fluoro-3-methoxythiophenol
Comparison: 5-Fluoro-3-n-pentoxythiophenol is unique due to its specific substitution pattern, which imparts distinct properties compared to other fluorinated thiophenols. The presence of the n-pentoxy group can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-fluoro-5-pentoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-2-3-4-5-13-10-6-9(12)7-11(14)8-10/h6-8,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSULCYICIUAUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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